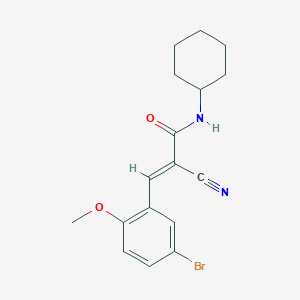

(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide

Description

(E)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is a synthetic acrylamide derivative featuring a brominated aromatic ring, a methoxy substituent, and a cyano group conjugated to an enamide backbone. The compound’s structure is characterized by its (E)-stereochemistry, which influences its molecular conformation and intermolecular interactions. Its cyclohexylamide moiety may enhance solubility and influence pharmacokinetic properties.

Properties

IUPAC Name |

(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2/c1-22-16-8-7-14(18)10-12(16)9-13(11-19)17(21)20-15-5-3-2-4-6-15/h7-10,15H,2-6H2,1H3,(H,20,21)/b13-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPWIGBDSIAMAS-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide typically involves the following steps:

Formation of the Enamine Intermediate: The initial step involves the reaction of 5-bromo-2-methoxybenzaldehyde with a suitable amine to form an enamine intermediate.

Addition of the Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.

Cyclohexylamide Formation: The final step involves the reaction of the cyano-substituted intermediate with cyclohexylamine to form the desired product.

Industrial Production Methods

Industrial production methods for (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.

Reduction: Formation of 2-amino-3-(5-bromo-2-methoxyphenyl)-N-cyclohexylprop-2-enamide.

Substitution: Formation of 5-azido-2-methoxyphenyl derivatives.

Scientific Research Applications

(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Table 1 compares (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide with three analogous compounds:

Key Observations:

Halogen Substitution : The bromo substituent in the target compound may offer a balance between steric bulk and electronic effects compared to chloro (smaller, less electron-withdrawing) or iodo (larger, more polarizable) analogs. Brominated aromatics are often preferred in drug design for their metabolic stability.

Stereochemistry : The (E)-configuration ensures planar alignment of the acrylamide and aromatic moieties, critical for π-π stacking in kinase active sites. In contrast, (Z)-isomers (e.g., the nitro analog above) exhibit distorted geometries, diminishing binding affinity.

Functional Groups: The cyano group stabilizes the enamide via conjugation, whereas nitro or unsubstituted analogs lack this electronic stabilization, leading to reduced metabolic stability.

Research Findings and Mechanistic Insights

- Such interactions may influence the packing and bioavailability of the target compound.

- The bromo substituent may occupy a halogen-binding subpocket, as seen in ROS1 inhibitors.

- Synthetic Challenges : The bromo-methoxy aromatic system requires careful regioselective functionalization to avoid side reactions, as seen in the synthesis of related antimony complexes.

Biological Activity

(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is a compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 363.25 g/mol. Its structure includes a bromine atom, a methoxy group, and a cyclohexyl group attached to an acrylamide backbone, which contributes to its unique biological properties.

The biological activity of (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in critical biological pathways. For instance, it could inhibit certain signaling pathways that are essential for cancer cell proliferation or microbial virulence.

Antimicrobial Activity

Research indicates that (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide exhibits significant antimicrobial properties. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potency against specific pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

- Study on Antimicrobial Efficacy : In a recent study published in the Journal of Medicinal Chemistry, (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide was tested against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antibiotics.

- Anticancer Research : A dissertation from Virginia Commonwealth University explored the effects of this compound on various cancer cell lines. The findings suggested that it could serve as a scaffold for developing novel anticancer agents due to its ability to selectively induce cell death in malignant cells while sparing normal cells.

Q & A

Q. Critical Factors :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve amide bond formation.

- Temperature Control : Excess heat during bromination leads to di-substitution byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (M⁺ = 389.24 g/mol) and fragmentation patterns .

- X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement), the enamide geometry and bromine positioning are resolved. Challenges include crystal growth due to flexible cyclohexyl groups; vapor diffusion with ethyl acetate/hexane is recommended .

Advanced: How can researchers optimize the E/Z selectivity during the enamide formation step?

Answer:

E-selectivity is critical for bioactivity. Strategies include:

- Catalytic Conditions : Use of Lewis acids (e.g., ZnCl₂) to stabilize the transition state favoring the E-isomer .

- Solvent Effects : Non-polar solvents (toluene) favor E-geometry by reducing rotational freedom during imine formation .

- Steric Hindrance : Bulky substituents on the amine (e.g., cyclohexyl vs. phenyl) limit Z-isomer formation. Quantitative analysis via HPLC (C18 column, acetonitrile/water) monitors isomer ratios .

Advanced: What computational modeling approaches predict the binding affinity of this compound with kinase enzymes?

Answer:

- Molecular Docking (AutoDock Vina) : Models interactions between the cyano group and kinase ATP-binding pockets. The bromine atom shows hydrophobic interactions with conserved residues (e.g., EGFR kinase’s Leu694) .

- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

- Contradictions : Discrepancies between in silico predictions and in vitro IC₅₀ values may arise from solvation effects or protonation states. Validate with isothermal titration calorimetry (ITC) .

Data Contradiction: How should researchers reconcile discrepancies between in vitro bioactivity and computational predictions?

Answer:

Case Study : If computational models suggest nanomolar affinity but in vitro assays show micromolar IC₅₀:

Assay Conditions : Verify buffer pH (7.4 vs. physiological variations) and cell permeability (use logP calculations; ideal range 2–3.5) .

Metabolite Interference : Test for cytochrome P450-mediated degradation via LC-MS metabolite profiling .

Target Validation : Confirm target engagement using CRISPR knockouts or competitive binding assays .

Basic: What are the recommended protocols for evaluating the compound’s stability under physiological conditions?

Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC; the cyano group is susceptible to hydrolysis at high pH .

- Photostability : Expose to UV light (254 nm) and assess decomposition kinetics. Bromine substitution increases UV stability compared to chloro analogs .

Table 1. Example Framework for Bioactivity Assays

| Activity Type | Target | Assay | Key Parameters |

|---|---|---|---|

| Anticancer | MCF-7 cells | MTT assay | IC₅₀ (µM), 48h incubation |

| Antibacterial | E. coli (ATCC) | Broth microdilution | MIC (µM), 24h growth inhibition |

| Kinase Inhibition | EGFR kinase | ADP-Glo™ assay | % inhibition at 10 µM |

Advanced: How can X-ray diffraction challenges (e.g., crystal twinning) be resolved for this compound?

Answer:

- Crystallization Screens : Use PEG 4000 and ammonium sulfate in vapor diffusion setups. Twinning, common with flexible cyclohexyl groups, is addressed via SHELXL’s TWIN/BASF commands .

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous dispersion for bromine atom positioning .

Basic: What are the safety and handling protocols for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.